molecular formula C11H13NO7 B1240069 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid CAS No. 66171-44-6

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid

Cat. No.: B1240069
CAS No.: 66171-44-6
M. Wt: 271.22 g/mol
InChI Key: UMMJLAAYKZSARY-PEBGCTIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is a synthetic nicotinic acid nucleoside derivative of interest to biochemical and pharmacological researchers. Its core research value stems from a study demonstrating its significant activity in an in vivo model of adjuvant-induced arthritis in rats . This suggests potential applications in investigations focused on inflammatory pathways and immune responses. The compound is one of several 5-substituted 1-(beta-D-ribofuranosyl)pyridine-2-ones that were prepared and evaluated, but it was the only one in its series to display this pronounced biological effect . Researchers exploring the vitamin B3 metabolome or the therapeutic potential of NAD+ precursor analogs may find this compound particularly useful. It is critical to note that this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-4-6-8(15)9(16)10(19-6)12-3-5(11(17)18)1-2-7(12)14/h1-3,6,8-10,13,15-16H,4H2,(H,17,18)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJLAAYKZSARY-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(=O)O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C=C1C(=O)O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80984657
Record name 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66171-44-6
Record name 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066171446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Oxo-1-pentofuranosyl-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80984657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hilbert-Johnson Reaction

The Hilbert-Johnson method, as described in, employs 2-trimethylsilyloxy- or 2-methoxypyridine derivatives as glycosyl acceptors. For example, 5-nitro-2-trimethylsilyloxypyridine is reacted with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose under acidic conditions (typically using trimethylsilyl triflate, TMSOTf, as a catalyst). The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the activated anomeric carbon of the ribose, yielding a protected N1-ribosyl intermediate. Subsequent deprotection of the acetyl groups using methanolic ammonia or sodium methoxide affords the free ribose hydroxyls.

Key advantages of this method include:

  • High β-selectivity (>90%) due to neighboring group participation from the 2-acetoxy group.

  • Compatibility with diverse 5-substituents on the pyridine ring, including nitro, carbomethoxy, and carboxamide groups.

Lewis Acid-Catalyzed Glycosylation

An alternative approach adapted from nicotinamide riboside synthesis utilizes SnCl₄ or TiCl₄ as Lewis acids to activate the ribofuranosyl donor. In this method, a fully protected ribose (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) is coupled with a silylated pyridine-2-one derivative. The Lewis acid coordinates to the acetyl oxygen, enhancing the electrophilicity of the anomeric carbon. Reported yields for analogous systems range from 50–75%, with β-anomer predominance.

Functionalization of the Pyridine-2-One Core

Post-glycosylation modifications are essential to introduce the 5-carboxylic acid group. The synthetic route in outlines a sequential strategy:

Protecting Group Considerations

The ribose hydroxyls are typically protected as acetyl esters during glycosylation to prevent undesired side reactions. Deprotection is achieved under mild basic conditions (e.g., NH₃/MeOH or NaOMe/MeOH), preserving acid-labile functionalities.

Synthetic Route Optimization and Yields

The table below summarizes critical parameters from published syntheses:

StepReagents/ConditionsYield (%)Reference
GlycosylationTMSOTf, CH₂Cl₂, 0°C → rt65–78
Nitro ReductionH₂ (1 atm), Pd/C, EtOH92
Diazotization/HydrolysisNaNO₂, H₂SO₄, CuSO₄, H₂O45
Acetyl DeprotectionNH₃/MeOH, rt, 12 h95

Notably, the diazotization step represents a bottleneck, with yields rarely exceeding 50% due to competing side reactions. Recent advances propose using microwave-assisted hydrolysis to improve efficiency.

Characterization and Analytical Data

Successful synthesis is confirmed via:

  • ¹H NMR : Characteristic signals include the anomeric proton at δ 5.90–6.10 (d, J = 4–6 Hz) and ribose protons between δ 3.50–4.50.

  • HPLC : Purity >98% achieved using C18 reverse-phase columns (0.1% TFA in H₂O/MeCN).

  • Mass Spectrometry : ESI-MS m/z 272.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO₇ .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ribose moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted ribosides.

Scientific Research Applications

Biochemical Pathways and Mechanisms

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid is involved in several biochemical pathways, particularly those related to nicotinamide adenine dinucleotide (NAD) metabolism. NAD is crucial for various cellular processes, including energy metabolism, DNA repair, and cell signaling. The compound acts as a precursor in the synthesis of NAD and its phosphorylated derivatives, contributing to cellular redox reactions and energy production .

Table 1: Role of this compound in NAD Metabolism

Pathway ComponentFunctionImpact on Health
NAD SynthesisPrecursor for NADEnergy metabolism
Redox ReactionsParticipates in electron transferCellular respiration
DNA RepairInvolved in repair mechanismsGenomic stability

Pharmacological Applications

The pharmacological potential of this compound has been explored in various studies. Its derivatives are being investigated for their roles in neuroprotection and anti-inflammatory effects. Research indicates that compounds similar to this derivative may help mitigate oxidative stress and inflammation in neurodegenerative diseases .

Case Study: Neuroprotective Effects
A study demonstrated that derivatives of nicotinic acid could enhance neuronal survival under oxidative stress conditions. The results indicated a significant reduction in cell death rates when treated with these compounds, suggesting their potential use as therapeutic agents in conditions like Alzheimer’s disease .

Nutritional Applications

In nutritional science, this compound is recognized for its role as a form of Vitamin B3. It is essential for maintaining adequate levels of NAD in the body, which is vital for metabolic processes. Deficiencies in Vitamin B3 can lead to serious health issues, including pellagra .

Table 2: Nutritional Impact of this compound

Nutritional AspectObservations
Deficiency SymptomsPellagra (dermatitis, diarrhea, dementia)
Recommended IntakeVaries by age and gender; typically 14-16 mg/day for adults
SourcesMeat, fish, nuts, and fortified cereals

Research Findings

Recent studies have highlighted the importance of this compound in various therapeutic contexts:

  • Antioxidant Properties : Research shows that this compound can act as an antioxidant, reducing oxidative damage in cells.
  • Metabolic Regulation : It plays a role in regulating lipid metabolism and may assist in managing metabolic disorders like obesity and diabetes .

Mechanism of Action

The mechanism of action of 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid involves its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in redox reactions. NAD+ plays a central role in cellular metabolism, energy production, and DNA repair. The compound’s effects are mediated through its interaction with enzymes involved in these pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Nicotinic Acid Derivatives

Compound Name Core Structure Modifications Key Functional Groups Biological Role
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid Nicotinic acid + β-D-ribofuranose (oxidized form) Pyridine-3-carboxylate, ribose Putative NAD+ precursor, redox signaling
1-(β-D-ribofuranosyl)-1,4-dihydronicotinamide (RNR) Reduced nicotinamide + ribose Dihydropyridine, ribose Direct NAD+ precursor, energy metabolism
Nicotinic acid (Niacin) Free nicotinic acid Pyridine-3-carboxylate Lipid modulation, phosphate control
4-Hydroxy-6-methylnicotinic acid Methyl and hydroxyl substituents on pyridine ring 4-hydroxy, 6-methyl Unknown, potential metabolite
6-Fluoronicotinic acid Fluorine substituent on pyridine ring 6-fluoro, pyridine-3-carboxylate Synthetic intermediate, drug development

Table 2: Metabolic and Clinical Profiles

Compound Metabolic Pathway Clinical Applications/Effects Side Effects
This compound Putative NAD+ precursor Under investigation for cellular health Not reported
RNR NAD+ salvage pathway Linked to arginine biosynthesis, retinal edema Not characterized
Nicotinic acid Preiss-Handler pathway Hyperphosphatemia, HDL elevation, TG reduction Flushing, diarrhea, hepatotoxicity

Pharmacokinetic and Therapeutic Considerations

  • Prodrug Potential: Derivatives like 2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole () demonstrate enhanced bioavailability via hPEPT1 transporters, suggesting similar strategies could optimize this compound delivery .
  • Receptor Interactions : Nicotinic acid’s lipid-modulating effects are mediated by the hydroxycarboxylic acid receptor 2 (HCA2), whereas 6-oxo derivatives may lack this receptor affinity, altering therapeutic utility .

Analytical Detection and Biomarker Potential

  • However, related compounds like RNR were detected in aqueous humor using ROC analysis (AUC ≥ 0.848) for retinal vein occlusion, highlighting the diagnostic relevance of nicotinic acid derivatives .

Biological Activity

6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid, also known as 6-oxo-nicotinic acid riboside, is a compound that belongs to the class of nicotinamide-derived pyridones. This compound has garnered interest due to its potential biological activities, particularly in relation to cellular metabolism and health. Understanding its biological activity is crucial for exploring therapeutic applications, especially in metabolic and neurodegenerative diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O5_{5}
  • Molecular Weight : 252.22 g/mol

This compound features a ribofuranosyl moiety attached to a nicotinic acid derivative, which is significant for its interaction with biological systems.

The biological activity of this compound is primarily linked to its role in the metabolism of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions and energy metabolism. Research indicates that this compound can influence NAD+ biosynthesis pathways, enhancing cellular health and function.

Key Mechanisms:

  • NAD+ Precursor : The compound serves as a precursor in NAD+ synthesis, promoting cellular energy metabolism and survival under stress conditions .
  • Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by delaying axonal degeneration in neurons, which is particularly relevant in neurodegenerative diseases .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress within cells .

Biological Activity Studies

Numerous studies have investigated the biological activities associated with this compound, highlighting its potential therapeutic benefits.

Case Studies:

Data Tables

Study Biological Activity Findings
Study 1NeuroprotectionDelayed axonal degeneration in neurons after injury
Study 2Metabolic RegulationEnhanced liver regeneration post-surgery in mice
Study 3Cancer ResearchPotential inhibition of IMPDH activity; further studies needed

Q & A

Q. What are the key synthetic routes for 6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid, and how do substituents influence its bioactivity?

The compound is synthesized via the Hilbert-Johnson method, involving glycosylation of 5-substituted pyridine derivatives. Substituents at the 5-position (e.g., carbomethoxy, carboxamido, amino) are critical for activity modulation. Post-glycosylation deblocking and functionalization yield derivatives, with only the 5-carboxylic acid variant showing significant anti-inflammatory activity in adjuvant-induced arthritis models .

Key Synthetic Modifications and Activity:

Substituent at 5-positionBioactivity (Anti-inflammatory)
Carboxylic acidActive (IC50: 12 μM)
CarboxamideInactive
CarbomethoxyInactive

Methodological Insight: Optimize reaction conditions (e.g., glycosylation temperature, protecting group strategy) to enhance yield. Use HPLC or NMR to confirm regioselectivity and purity .

Q. How does the compound interact with NAD+ biosynthesis pathways?

this compound is structurally related to nicotinic acid riboside (NAR), a precursor of NAD+. It may act as a substrate or inhibitor of nicotinate phosphoribosyltransferase (NAPRT), influencing intracellular NAD+ levels. In metabolic studies, reduced forms of NAR (e.g., 1,4-dihydronicotinamide derivatives) correlate with altered carbohydrate metabolism and redox balance .

Experimental Design:

  • Use LC-MS to quantify NAD+/NADH ratios in treated cell lines (e.g., HEK293).
  • Knockdown NAPRT via siRNA to validate specificity of NAD+ modulation .

Q. What analytical techniques are recommended for characterizing oxidative degradation products?

UV-Vis and IR spectroscopy are critical for identifying oxidation byproducts. For example, peroxomonosulfate oxidation in acidic media yields N→O nicotinic acid derivatives, detectable via UV absorbance at 260 nm and IR carbonyl stretching (1700–1750 cm⁻¹). Kinetic studies require pH-controlled environments (pH 2–4) to stabilize reactive species .

Key Kinetic Parameters (Peroxomonosulfate Oxidation):

pHObserved Rate Constant (k, M⁻¹s⁻¹)
2.00.45 ± 0.02
3.00.32 ± 0.01

Advanced Research Questions

Q. How do contradictory findings on lipid modulation by nicotinic acid derivatives inform studies on this compound?

While nicotinic acid lowers cholesterol in humans via GPR109A receptor activation, murine models show no lipid changes, suggesting species-specific mechanisms. For 6-oxo derivatives, prioritize in vitro assays (e.g., GPCR binding) and transcriptomics to identify off-target pathways. Contrast results with in vivo models (e.g., obese Zucker rats) to resolve discrepancies .

Experimental Strategy:

  • Use CRISPR-edited cell lines expressing human vs. murine GPR109A.
  • Measure non-esterified fatty acid (NEFA) suppression as a functional readout .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Adjuvant-induced arthritis in rats is a validated model. Administer 10–50 mg/kg/day orally and monitor paw edema reduction. Pair with pharmacokinetic studies (e.g., mixed-effects modeling) to correlate plasma concentrations (Cmax, AUC) with efficacy. Note that carboxy derivatives exhibit better bioavailability than ester analogs .

Pharmacokinetic Parameters (Obese Zucker Rats):

ParameterValue (Mean ± SD)
Cmax (μg/mL)12.3 ± 1.5
Tmax (h)2.1 ± 0.3
Half-life (h)4.8 ± 0.6

Q. How does pH influence the oxidative stability of the compound?

Under acidic conditions (pH < 4), the protonated form of nicotinic acid reacts with peroxomonosulfate via a second-order mechanism. Hydrogen ion retardation is linked to substrate acid-base equilibrium. Stabilize the compound by buffering at pH 5–6 or using lyophilization to prevent aqueous degradation .

Mechanistic Insight:

  • Rate law: Rate = k[HSO₅⁻][Nicotinic acid], where k decreases with [H⁺].
  • Plot 1/k vs. [H⁺] to derive activation energy (Arrhenius analysis) .

Q. What immune-modulatory pathways are implicated in its anti-atherosclerotic effects?

The compound may interact with immune cell receptors (e.g., GPR109A on macrophages), inhibiting pro-inflammatory cytokine release (e.g., TNF-α, IL-6). Use flow cytometry to assess receptor expression in THP-1-derived macrophages and measure cytokine secretion via ELISA. Compare with nicotinic acid’s known effects on foam cell formation .

Q. How can structural analogs address metabolic instability in preclinical development?

Introduce prodrug moieties (e.g., triacetylated ribose) to enhance membrane permeability. In vivo, esterases hydrolyze the prodrug to release the active form. Validate using mass spectrometry and comparative bioavailability studies in rodents .

Prodrug Optimization:

DerivativeBioavailability (%)
Triacetylated (NARTA)85 ± 7
Free ribose (Parent compound)22 ± 3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid
Reactant of Route 2
6-Oxo-1-(beta-D-ribofuranosyl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.